Ethyl 2,3-butadienoate
Ethyl 2,3-butadienoate
Ethyl 2,3-butadienoate is an α-allenic ester. The reaction of ethyl 2,3-butadienoate with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) forms azetidine derivatives or novel dihydropyridine derivatives respectively. The performance of bifunctional N-acyl aminophosphines to catalyze the asymmetric [3+2] cycloaddition of phenylidenemalononitrile with ethyl 2,3-butadienoate has been evaluated.
Brand Name:
Vulcanchem
CAS No.:
14369-81-4
VCID:
VC20995033
InChI:
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3
SMILES:
CCOC(=O)C=C=C
Molecular Formula:
C6H8O2
Molecular Weight:
112.13 g/mol
Ethyl 2,3-butadienoate
CAS No.: 14369-81-4
Cat. No.: VC20995033
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl 2,3-butadienoate is an α-allenic ester. The reaction of ethyl 2,3-butadienoate with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) forms azetidine derivatives or novel dihydropyridine derivatives respectively. The performance of bifunctional N-acyl aminophosphines to catalyze the asymmetric [3+2] cycloaddition of phenylidenemalononitrile with ethyl 2,3-butadienoate has been evaluated. |
|---|---|
| CAS No. | 14369-81-4 |
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| Standard InChI | InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 |
| Standard InChI Key | GLSUOACRAMLJIW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C=C=C |
| Canonical SMILES | CCOC(=O)C=C=C |
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